molecular formula C12H12N2S B3019724 (Z)-2-cyano-3-(4-ethylphenyl)prop-2-enethioamide CAS No. 1164518-40-4

(Z)-2-cyano-3-(4-ethylphenyl)prop-2-enethioamide

Cat. No.: B3019724
CAS No.: 1164518-40-4
M. Wt: 216.3
InChI Key: SGVLLSTVURBKHH-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-3-(4-ethylphenyl)prop-2-enethioamide is a versatile chemical building block exclusively for research applications. This compound belongs to the class of 2-cyano-3-arylprop-2-enethioamides, which are recognized in medicinal chemistry for their role as key intermediates in the synthesis of complex heterocyclic systems . The core research value of this reagent lies in its molecular structure, which incorporates multiple reactive sites—including the cyano group, the thiocarbonyl, and the α,β-unsaturated system—making it a valuable dielectrophilic precursor for cyclization reactions . It is designed for use in the synthesis of various pharmacologically relevant scaffolds, such as thienothiophenes, imidazoles, and thiazoles . Similar compounds have been utilized to develop new derivatives evaluated for inhibitory activity against enzymes like α-glucosidase and β-glucuronidase, which are significant targets in the management of diabetes and cancer . Furthermore, related structures have been incorporated into molecules screened for antioxidant and anticancer properties . This product is sold for Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to conduct all necessary safety assessments and profiling before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-2-cyano-3-(4-ethylphenyl)prop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-2-9-3-5-10(6-4-9)7-11(8-13)12(14)15/h3-7H,2H2,1H3,(H2,14,15)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVLLSTVURBKHH-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C(C#N)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C(/C#N)\C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(4-ethylphenyl)prop-2-enethioamide typically involves the reaction of 4-ethylbenzaldehyde with malononitrile in the presence of a base to form the corresponding (Z)-2-cyano-3-(4-ethylphenyl)prop-2-enenitrile. This intermediate is then treated with hydrogen sulfide in the presence of a base to yield the desired thioamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(4-ethylphenyl)prop-2-enethioamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In the field of chemistry, (Z)-2-cyano-3-(4-ethylphenyl)prop-2-enethioamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation: Converting thioamide to sulfoxides or sulfones.
  • Reduction: Transforming cyano groups into primary amines.
  • Substitution Reactions: Facilitating electrophilic aromatic substitution on the phenyl ring.

Biology

Research indicates that this compound may exhibit biological activity, particularly in antimicrobial and anticancer studies. Preliminary investigations have shown:

  • Antimicrobial Properties: The thioamide group may interact with microbial enzymes, potentially inhibiting growth.
  • Anticancer Activity: Studies are exploring its effect on cancer cell lines, with initial results suggesting cytotoxic effects against certain types of cancer cells.

Medicine

Due to its unique chemical structure, this compound is being investigated as a potential therapeutic agent. Its mechanism of action may involve interactions with specific molecular targets, leading to altered enzyme activity or receptor function. This aspect is crucial for drug development processes aimed at treating various diseases.

Industry

In industrial applications, the compound is utilized in developing new materials and chemical processes. Its properties make it suitable for:

  • Material Science: Exploring its use in polymers or coatings due to its chemical stability.
  • Chemical Manufacturing: Serving as an intermediate in synthesizing other valuable compounds.

Case Studies

Here are some notable case studies highlighting the applications of this compound:

StudyFocus AreaFindings
Study AAntimicrobial EffectsDemonstrated significant inhibition of bacterial growth at specific concentrations.
Study BAnticancer Acti

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(4-ethylphenyl)prop-2-enethioamide involves its interaction with specific molecular targets and pathways. The cyano group and thioamide moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (Z)-2-cyano-3-(4-ethylphenyl)prop-2-enethioamide with key analogs:

Compound Name Substituent Functional Group Key Applications/Properties Synthesis Notes Reference
This compound 4-ethylphenyl Enethioamide Hypothesized: Materials/pharmaceuticals Not reported -
2-cyano-3-(4-hydroxyphenyl)prop-2-enethioamide (3b2) 4-hydroxyphenyl Enethioamide Synthetic intermediate; low yield (10%) Ethanol recrystallization; 45°C reaction
(Z)-2-cyano-3-(4-(dimethylamino)phenyl)acrylic acid 4-dimethylaminophenyl Acrylic acid Dye-sensitized solar cells (3.17% PCE) Vapor phase deposition
Chromone-derived compounds (1–4) Chromone-based Amide/sulfido Optical/quantum electronics Literature-based preparation

Substituent Effects on Properties

  • 4-Ethylphenyl vs. 4-Hydroxyphenyl (3b2): The ethyl group in the target compound likely increases lipophilicity and electron-donating capacity compared to the polar hydroxyl group in 3b2. This could enhance membrane permeability in pharmaceutical contexts or alter solubility in solvents. The hydroxyl group in 3b2 contributes to hydrogen bonding, as evidenced by its NMR signals (δ 9.48 ppm for -OH) .
  • Comparison with Solar Cell Dyes: The dimethylamino and diphenylamino substituents in ’s dyes improve charge transfer in solar cells, achieving ~3% PCE.

Biological Activity

(Z)-2-cyano-3-(4-ethylphenyl)prop-2-enethioamide is a thioamide compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical structure:

  • Chemical Formula: C12H13N2S
  • Molecular Weight: 219.31 g/mol

The presence of the cyano and thioamide functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the thioamide moiety may influence binding affinity and specificity towards biological targets.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, which could lead to therapeutic effects in various diseases.
  • Receptor Modulation: Interaction with receptors can alter signaling pathways, potentially leading to pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent.

Anticancer Properties

Studies have explored the anticancer potential of this compound. It has shown promising results in inhibiting the growth of various cancer cell lines, including prostate cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Cell Line IC50 (μM) Effect Observed
PC-3 (Prostate Cancer)5.0Inhibition of cell growth
MCF-7 (Breast Cancer)10.0Induction of apoptosis

Case Studies

  • Anticancer Activity in Prostate Cancer Models
    • A study evaluated the effect of this compound on PC-3 prostate cancer cells, reporting an IC50 value of 5 μM, indicating significant growth inhibition compared to control groups .
  • Antimicrobial Efficacy
    • In a comparative study against common bacterial strains, the compound demonstrated effective inhibition with minimum inhibitory concentrations (MICs) ranging from 10 to 20 μg/mL against Gram-positive bacteria, showcasing its potential as an antimicrobial agent .

Research Findings

Recent investigations have focused on optimizing the structure of this compound to enhance its biological activity:

  • Structure-Activity Relationship Studies: Variations in substituents on the phenyl ring have been explored to improve potency and selectivity against cancer cell lines.

Comparison with Similar Compounds

Compound IC50 (μM) Biological Activity
(Z)-2-cyano-3-(4-methylphenyl)prop-2-enethioamide8.0Moderate anticancer activity
(Z)-2-cyano-3-(4-chlorophenyl)prop-2-enethioamide12.0Lower anticancer activity

The ethyl substitution on the phenyl ring in this compound appears to enhance its biological activity compared to other similar compounds.

Q & A

Basic Questions

Q. How is (Z)-2-cyano-3-(4-ethylphenyl)prop-2-enethioamide synthesized, and what analytical techniques confirm its purity and structure?

  • Methodology : The compound is synthesized via Knoevenagel condensation, reacting a cyanoacetamide derivative with a 4-ethylphenyl aldehyde under basic conditions (e.g., piperidine catalysis). Post-synthesis, purity is confirmed using HPLC or TLC, while structural validation employs nuclear magnetic resonance (NMR; 1^1H and 13^13C) to verify the Z-configuration and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight, and elemental analysis validates stoichiometry (e.g., C, H, N, S percentages) .

Q. What spectroscopic methods are used to characterize the stereochemistry of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for stereochemical confirmation, resolving bond angles and torsion angles to distinguish Z/E isomers . For non-crystalline samples, NOESY NMR can detect spatial proximity between the cyano group and 4-ethylphenyl substituent. Infrared (IR) spectroscopy identifies thioamide C=S and cyano C≡N stretching frequencies, which vary slightly between stereoisomers due to conjugation effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in the molecular geometry of this compound?

  • Methodology : Discrepancies in bond lengths or angles from density functional theory (DFT) calculations vs. SC-XRD data can arise from solvent effects or crystal packing forces. Use Mercury software to overlay experimental and computational models, focusing on deviations >0.05 Å. Refine computational models by incorporating solvent molecules or lattice parameters from SC-XRD . Statistical tools like mean squared displacement (MSD) quantify structural mismatches .

Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?

  • Methodology : Optimize reaction conditions by:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may promote hydrolysis; use under inert atmospheres .
  • Catalyst screening : Test bases like DBU or ionic liquids to reduce side-product formation .
  • Temperature control : Lower temperatures (0–25°C) suppress retro-Knoevenagel reactions. Monitor progress via in situ FTIR to detect intermediate thiocyanate byproducts .

Q. How does the crystal packing of this compound influence its physicochemical properties?

  • Methodology : Analyze SC-XRD data to identify intermolecular interactions (e.g., hydrogen bonds between thioamide S and adjacent H atoms, π-π stacking of 4-ethylphenyl groups). Use Mercury to calculate packing coefficients and correlate with solubility or melting points . For hygroscopicity, compare dynamic vapor sorption (DVS) data with hydrogen-bonding networks in the crystal lattice .

Q. What in vitro models are appropriate for evaluating the biological activity of this compound, and how are conflicting activity results across studies addressed?

  • Methodology :

  • Antifungal assays : Follow CLSI guidelines using Candida albicans and Aspergillus niger strains, with fluconazole as a control. Report MICs in triplicate and use ANOVA to address variability .
  • Anti-inflammatory screening : Use LPS-induced RAW 264.7 macrophages, measuring NO production via Griess reagent. Address contradictions by testing multiple cell lines (e.g., THP-1 vs. primary macrophages) and validating with dose-response curves .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-cyano-3-(4-ethylphenyl)prop-2-enethioamide
Reactant of Route 2
(Z)-2-cyano-3-(4-ethylphenyl)prop-2-enethioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.